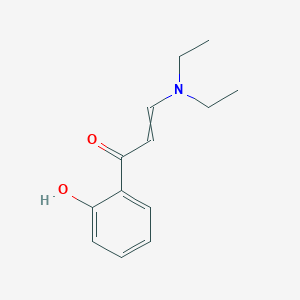

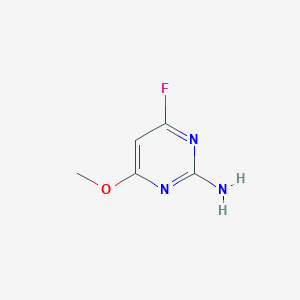

2-Amino-6-fluoro-4-methoxypyrimidine

Übersicht

Beschreibung

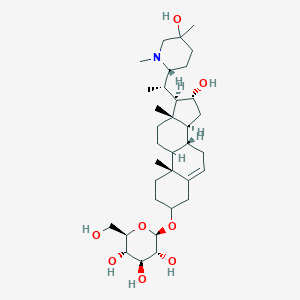

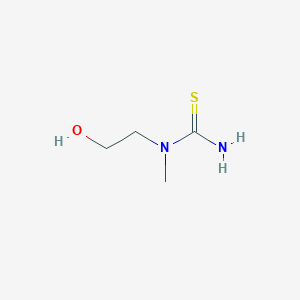

2-Amino-6-fluoro-4-methoxypyrimidine is a chemical compound with the molecular formula C5H6FN3O1. It is used for research purposes1.

Synthesis Analysis

The synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine is not explicitly mentioned in the available literature. However, related compounds such as 2-amino-4,6-dimethylpyrimidinium trifluoroacetate have been synthesized using the slow evaporation solution technique2. Another related compound, 2-amino-4,6-dimethoxypyrimidine, was prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents3.Molecular Structure Analysis

The molecular structure of 2-Amino-6-fluoro-4-methoxypyrimidine is not explicitly described in the available literature. However, related compounds such as 2-amino-4-methylpyridinium-4-hydroxybenzolate have been studied using X-ray diffraction (XRD) study4.Chemical Reactions Analysis

Specific chemical reactions involving 2-Amino-6-fluoro-4-methoxypyrimidine are not detailed in the available literature. However, related compounds such as 2-amino-4,6-dimethylpyrimidinium trifluoroacetate have been studied for their chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-fluoro-4-methoxypyrimidine are not explicitly mentioned in the available literature. However, a related compound, 2-amino-4,6-dimethoxypyrimidine, is described as a white to yellow powder5.Wissenschaftliche Forschungsanwendungen

3. Pharmacologically Active Decorated Six-Membered Diazines

- Results : Diazines are reported to exhibit a wide range of biological activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

4. Synthesis of 6-Methoxy-4-pyrimidinamine

- Summary of Application : 6-Methoxy-4-pyrimidinamine is used in the synthesis of carbamothiolacrylamides as selective EP2 antagonists in the treatment of neurodegenerative peripheral diseases. It is also used in the preparation of PARP-1 inhibitors .

- Methods of Application : The compound is synthesized and then used in the preparation of carbamothiolacrylamides and PARP-1 inhibitors .

- Results : The synthesized compound is used as a key ingredient in the development of drugs for the treatment of neurodegenerative peripheral diseases and as PARP-1 inhibitors .

5. Unexpected Aromatic Nucleophilic Substitution Reaction Products on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

- Summary of Application : This research reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

- Methods of Application : The study involves the reaction between 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline in the presence of NaOH .

- Results : The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

6. Synthesis of 2-amino-4,6-dimethoxypyrimidine

- Summary of Application : 2-amino-4,6-dimethoxypyrimidine is one of the most important pesticide intermediates, which has been widely used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .

- Methods of Application : The compound is synthesized and then used in the preparation of sulfonylurea herbicides .

- Results : The synthesized compound is used as a key ingredient in the development of environmentally friendly pesticides .

Safety And Hazards

The safety data sheet for 2-Amino-6-fluoro-4-methoxypyrimidine is not explicitly mentioned in the available literature. However, a related compound, 2-amino-4,6-dimethoxypyrimidine, is considered hazardous by the 2012 OSHA Hazard Communication Standard6.

Zukünftige Richtungen

The future directions of 2-Amino-6-fluoro-4-methoxypyrimidine are not explicitly mentioned in the available literature. However, the synthesis of fluorinated pyridines has been a topic of recent research interest7.

Eigenschaften

IUPAC Name |

4-fluoro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRXRDJKTBCVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353927 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-fluoro-4-methoxypyrimidine | |

CAS RN |

130687-25-1 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)

![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)